molecular formula C20H19F3N4OS B260780 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B260780
M. Wt: 420.5 g/mol
InChI Key: MKDDBEGTUJMPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 1,3-benzothiazole with piperazine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the trifluoromethyl group can increase its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a benzothiazole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts specific biological activities and properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C20H19F3N4OS

Molecular Weight

420.5 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H19F3N4OS/c21-20(22,23)14-5-1-2-6-15(14)24-18(28)13-26-9-11-27(12-10-26)19-25-16-7-3-4-8-17(16)29-19/h1-8H,9-13H2,(H,24,28)

InChI Key

MKDDBEGTUJMPBV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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